molecular formula C12H11NO2S B8395577 6-(benzylsulfanyl)-3-hydroxypyridin-2(1H)-one

6-(benzylsulfanyl)-3-hydroxypyridin-2(1H)-one

Cat. No. B8395577
M. Wt: 233.29 g/mol
InChI Key: MVZPGJJQDGXORM-UHFFFAOYSA-N
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Patent
US09180122B2

Procedure details

To a solution of 6-(benzylsulfanyl)-2,3-dimethoxypyridine (Intermediate 44, 0.2 g, 0.76 mmol) in dichloromethane (1 ml) was added a solution of boron tribromide in dichloromethane (1 M, 0.77 g, 3.1 mmol) at −5° C. and reaction was stirred for 1 hour at 0° C. The temperature was gradually allowed to rise to room temperature before the mixture was stirred for a further 1 hour at room temperature. Upon cooling to 0° C. water (10 ml) was added drop-wise and the resulting mixture was filtered and the solid was washed with water (2 ml) followed by ethyl acetate (5 ml) and dried under vacuum at 40° C. to yield 6-(benzylsulfanyl)-3-hydroxypyridin-2(1H)-one (35 mg, 20%).
Name
6-(benzylsulfanyl)-2,3-dimethoxypyridine
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Intermediate 44
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.77 g
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([S:8][C:9]1[N:14]=[C:13]([O:15]C)[C:12]([O:17]C)=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.B(Br)(Br)Br.O>ClCCl>[CH2:1]([S:8][C:9]1[NH:14][C:13](=[O:15])[C:12]([OH:17])=[CH:11][CH:10]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
6-(benzylsulfanyl)-2,3-dimethoxypyridine
Quantity
0.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)SC1=CC=C(C(=N1)OC)OC
Name
Intermediate 44
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)SC1=CC=C(C(=N1)OC)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
1 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
0.77 g
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred for 1 hour at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction
CUSTOM
Type
CUSTOM
Details
to rise to room temperature before the mixture
STIRRING
Type
STIRRING
Details
was stirred for a further 1 hour at room temperature
Duration
1 h
ADDITION
Type
ADDITION
Details
was added drop-wise
FILTRATION
Type
FILTRATION
Details
the resulting mixture was filtered
WASH
Type
WASH
Details
the solid was washed with water (2 ml)
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 40° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)SC1=CC=C(C(N1)=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 35 mg
YIELD: PERCENTYIELD 20%
YIELD: CALCULATEDPERCENTYIELD 19.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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